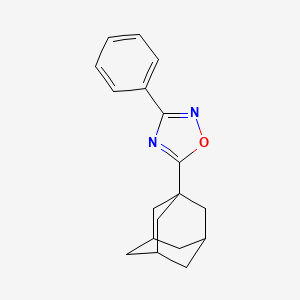
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole, also known as APO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. APO is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole exerts its effects through the inhibition of various enzymes and signaling pathways. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in the degradation of extracellular matrix proteins. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of protein kinase C (PKC) which is involved in various signaling pathways.
Biochemical and physiological effects:
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is also relatively inexpensive compared to other compounds with similar properties. However, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in certain experiments. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole. One area of research is the development of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole analogs with improved properties such as increased solubility and bioavailability. Another area of research is the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole in combination with other compounds for the treatment of various diseases. Additionally, the mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole needs to be further elucidated to fully understand its effects on various signaling pathways and enzymes.
合成方法
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of adamantane-1-carboxylic acid hydrazide with phenyl isocyanate in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole as a white crystalline powder with a yield of approximately 80%. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its neuroprotective properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi.
属性
IUPAC Name |
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-4-15(5-3-1)16-19-17(21-20-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWJXNQETVYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)
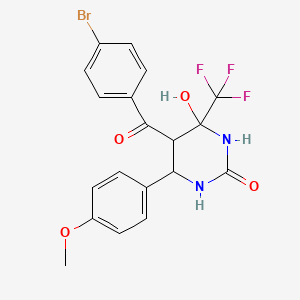
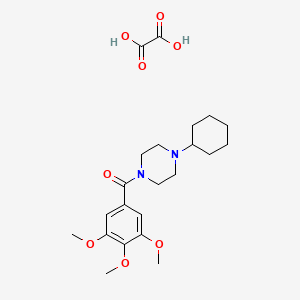
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
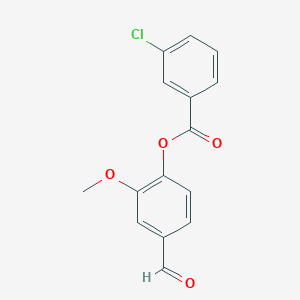
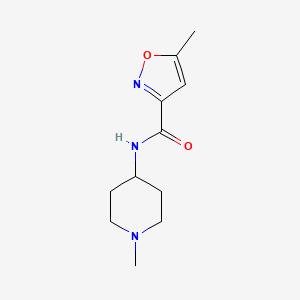
![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-[(6-methyl-2-pyridinyl)methyl]-1H-indole-6-carboxamide trifluoroacetate](/img/structure/B4979795.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4979798.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4979804.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)